3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride
Description
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride (CAS: 733757-78-3) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a trifluoromethyl group at the 3-position and a hydrochloride salt. Its molecular formula is C₇H₉ClF₃N₃, with a molecular weight of 227.61–227.62 g/mol . This compound is utilized in medicinal chemistry as a building block for inhibitors targeting enzymes such as coagulation Factor Xa, as evidenced by its role in a crystallized complex with Factor Xa .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6;/h6,11H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFYHHZCFRDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(N=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735289 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733757-88-5 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride typically involves the reaction of a pyrazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired trifluoromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that compounds structurally related to 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that a related pyrazolo[3,4-c]pyridine derivative inhibited the growth of human breast cancer cells through modulation of cell cycle regulators and apoptosis pathways .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In preclinical models of Alzheimer's disease, it was found to reduce amyloid-beta accumulation and improve cognitive function . This suggests its potential as a therapeutic agent in neurodegenerative disorders.
3. Anti-inflammatory Properties
Another area of application is in the treatment of inflammatory diseases. The compound has shown efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation . This positions it as a candidate for developing new anti-inflammatory drugs.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to generate derivatives with enhanced biological activity or improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, critical for membrane permeability in the target compound .
- Dihydrochloride Salts: Improve aqueous solubility but may reduce bioavailability in non-polar environments .
Pharmacological Activity Comparison
- Factor Xa Inhibition: The target compound is integral to a Factor Xa inhibitor (Ki < 10 nM) in a crystallized complex, demonstrating high affinity through hydrophobic interactions with the CF₃ group and hydrogen bonding via the pyrazole nitrogen .
- Structural Mimics: The imidazo[4,5-c]pyridine derivative (C₆H₁₀ClN₃) shares a similar bicyclic framework but lacks the CF₃ group, likely reducing its utility in contexts requiring strong hydrophobic anchoring .
Physicochemical Properties
- LogP and Solubility: The CF₃ group in the target compound increases LogP (predicted ~2.5), favoring blood-brain barrier penetration compared to more polar analogues like the dihydrochloride salt (LogP ~1.2) .
- Stability: Hydrochloride salts (e.g., target compound) exhibit better storage stability (room temperature, dry) than free bases, which may degrade under humid conditions .
Biological Activity
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride (CAS No. 733757-88-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, including antimicrobial, anticancer, and other therapeutic effects.
- Molecular Formula : C7H9ClF3N3
- Molecular Weight : 227.62 g/mol
- Structural Characteristics : The compound features a pyrazolo[3,4-c]pyridine core with a trifluoromethyl group at the 3-position. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium abscessus were reported between 4–8 μg/mL for related compounds .
- The compound's structural analogs have shown potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.5–1.0 μg/mL against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity Studies : In vitro tests indicated that derivatives of pyrazolo[3,4-c]pyridine exhibited cytotoxic effects on cancer cell lines such as FaDu (hypopharyngeal tumor cells), showing better efficacy than standard chemotherapeutics like bleomycin .
- Mechanism of Action : The mechanism involves induction of apoptosis in cancer cells and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9 .
Case Studies
Several case studies highlight the biological activities of related compounds:
-
Study on Antimicrobial Properties :
- A recent study evaluated the efficacy of several pyrazolo[3,4-c]pyridine derivatives against resistant bacterial strains.
- Results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics.
-
Anticancer Research :
- A compound structurally related to 3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine was tested on various cancer cell lines.
- The study reported substantial inhibition of cell proliferation and induction of apoptosis through specific pathways involving CDK inhibition.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride, and how can reaction yields be improved?
Methodological Answer: The compound’s synthesis can be optimized using cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or cyclocondensation strategies. For example, describes the use of Pd(OAc)₂ and Cs₂CO₃ in ethanol/water mixtures for pyrazolo[4,3-c]pyridine derivatives. Key parameters include:
- Catalyst selection : Palladium-based catalysts improve aryl-aryl bond formation.
- Solvent systems : Ethanol/water mixtures enhance solubility of intermediates .
- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks.
Yield improvement strategies include iterative purification (e.g., column chromatography, recrystallization) and stoichiometric optimization of trifluoromethyl-containing precursors.
Q. How can the structural identity and purity of this compound be validated?
Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:
- NMR spectroscopy : ¹H/¹³C/¹⁵N NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, trifluoromethyl signals at δ -60 ppm in ¹⁹F NMR) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC/GC-MS : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term : Store at -4°C in airtight, light-resistant vials with desiccants to prevent hydrolysis .
- Long-term : Use -20°C under nitrogen atmosphere; avoid repeated freeze-thaw cycles .
- Stability monitoring : Conduct periodic TLC/HPLC to detect degradation products (e.g., dehydrohalogenation) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The -CF₃ group enhances metabolic stability and lipophilicity, impacting binding affinity. Computational studies (DFT, molecular docking) can model its electron-withdrawing effects on the pyrazolo-pyridine core. For example:
- Electrostatic potential maps : Highlight charge distribution at the C-3 position .
- SAR studies : Compare analogues with -CH₃, -Cl, or -OCH₃ substituents to isolate -CF₃ contributions .
Q. What strategies resolve discrepancies in reported solubility data for this compound?
Methodological Answer: Conflicting solubility data (e.g., in DMSO vs. aqueous buffers) may arise from:
- Polymorphism : Use XRPD to identify crystalline vs. amorphous forms .
- pH-dependent solubility : Perform potentiometric titration (e.g., CheqSol) to measure intrinsic solubility across pH 1–7 .
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .
Q. How can researchers address conflicting bioactivity results between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., microsomal assays) to explain reduced in vivo efficacy .
- Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to improve bioavailability .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .
Q. What computational tools are effective for predicting the compound’s ADMET properties?
Methodological Answer:
- In silico platforms : SwissADME or ADMETLab 2.0 predict permeability (LogP), P-gp substrate potential, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane penetration (e.g., POPC bilayers) to assess blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
